1-[(2,4-Difluorophenyl)methylsulfonyl]propan-2-ol
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Overview
Description
1-[(2,4-Difluorophenyl)methylsulfonyl]propan-2-ol is an organic compound characterized by the presence of a difluorophenyl group attached to a methylsulfonyl moiety, which is further connected to a propanol backbone
Preparation Methods
The synthesis of 1-[(2,4-Difluorophenyl)methylsulfonyl]propan-2-ol typically involves multiple steps, starting with the preparation of the difluorophenyl precursor. One common method includes the reaction of 2,4-difluorobenzyl chloride with sodium sulfite to form the corresponding sulfonyl chloride. This intermediate is then reacted with propanol in the presence of a base, such as sodium hydroxide, to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
1-[(2,4-Difluorophenyl)methylsulfonyl]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions, where the fluorine atoms can be replaced by other substituents using reagents like halogens or nitrating agents.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions include ketones, sulfides, and substituted aromatic compounds.
Scientific Research Applications
1-[(2,4-Difluorophenyl)methylsulfonyl]propan-2-ol has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of fungal infections.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 1-[(2,4-Difluorophenyl)methylsulfonyl]propan-2-ol involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, which are involved in the biosynthesis of essential cellular components. This inhibition can disrupt cellular processes, leading to antimicrobial or antifungal effects. The molecular pathways involved include the inhibition of ergosterol synthesis in fungal cells, which is crucial for maintaining cell membrane integrity.
Comparison with Similar Compounds
1-[(2,4-Difluorophenyl)methylsulfonyl]propan-2-ol can be compared with other similar compounds, such as:
Fluconazole: A widely used antifungal agent with a similar difluorophenyl group but different substituents on the propanol backbone.
Voriconazole: Another antifungal agent with structural similarities but enhanced activity against a broader spectrum of fungal species.
Itraconazole: A triazole antifungal with a different substitution pattern on the aromatic ring, offering a different spectrum of activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
1-[(2,4-difluorophenyl)methylsulfonyl]propan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2O3S/c1-7(13)5-16(14,15)6-8-2-3-9(11)4-10(8)12/h2-4,7,13H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQFSDZVHYCJBLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)CC1=C(C=C(C=C1)F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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